molecular formula C6H10N2O3 B191498 Hydroxyectoine CAS No. 165542-15-4

Hydroxyectoine

Cat. No.: B191498
CAS No.: 165542-15-4
M. Wt: 158.16 g/mol
InChI Key: KIIBBJKLKFTNQO-WHFBIAKZSA-N
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Description

Hydroxyectoine, also known as 1,4,5,6-tetrahydro-2-methyl-5-hydroxy-4-pyrimidinecarboxylic acid, is a naturally occurring compound found in extremophilic microorganisms. These microorganisms produce this compound to survive in extreme environmental conditions such as high salinity, high temperature, and desiccation. This compound is a derivative of ectoine, another compatible solute, and is known for its superior protective properties against environmental stressors.

Mechanism of Action

Target of Action

Hydroxyectoine, also known as 5-Hydroxyectoine, Hydroxyectoin, Pyrostatin A, or beta-hydroxyectoine, is a derivative of ectoine . It is synthesized by bacteria and some archaea as a cytoprotectant during osmotic stress and extreme temperature conditions . The primary targets of this compound are the cells of these microorganisms, where it acts as a compatible solute and chemical chaperone .

Mode of Action

This compound interacts with its targets by maintaining the stability of intracellular macromolecular substances . It is more polar and has better solubility than ectoine, which allows it to have a stronger protective effect on intracellular macromolecular substances . When the osmotic pressure outside the cell increases to a high value beyond the tolerance range of the cells, ectoine is converted to this compound .

Biochemical Pathways

The synthesis of this compound involves the conversion of supplemented ectoine in the presence of a growth substrate like sucrose into the desired derivative . This process is facilitated by the ectoine hydroxylase enzyme, encoded by the ectD gene . The ectD gene is expressed in metabolically engineered strains of microorganisms like Corynebacterium glutamicum . The ectoine synthase EctC is also involved in the biosynthesis of ectoine .

Pharmacokinetics

It is known that this compound is produced inside the cells of microorganisms, and it is enriched inside the cells during its production . This suggests that it has good bioavailability within these cells.

Result of Action

The result of this compound’s action is the protection of cells and macromolecular substances from environmental stressors such as salinity, freezing, drying, and high temperatures . It helps maintain the stability of proteins, nucleic acids, biofilms, and whole cells .

Action Environment

The production of this compound is influenced by environmental factors. For instance, high salinity and hypoosmotic shock are required for efficient ectoine production . High-salinity broth exacerbates the corrosion to fermenters and brings a big challenge to the subsequent wastewater treatment . Therefore, reducing the salinity of the fermentation broth without sacrificing ectoine/hydroxyectoine production has been a focus of research .

Biochemical Analysis

Biochemical Properties

Hydroxyectoine interacts with various enzymes, proteins, and other biomolecules. The EctD protein, a member of the non-heme-containing iron (II) and 2-oxoglutarate-dependent dioxygenase superfamily, carries out the hydroxylation of ectoine to form this compound . This conversion is region-selective and stereospecific .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as an osmostress protectant . When environmental osmolarity increases, it triggers the outflow of intracellular water, leading to the loss of turgor and cell shrinkage . This compound helps balance the intra- and extracellular osmotic pressure, preventing normal cellular physiological activities from being affected .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the EctD protein for its synthesis . The EctD protein carries out the hydroxylation of ectoine, converting it into this compound . This process is region-selective and stereospecific .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study where ectoine was provided to salt-stressed cultures of a certain strain, ectoine was imported into the cells, converted intracellularly to this compound, and then almost quantitatively secreted into the growth medium .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on a porcine retina organ culture model, treatment with this compound protected retinal ganglion cells and inhibited apoptosis .

Metabolic Pathways

This compound is involved in specific metabolic pathways. The synthesis of this compound requires the EctABC enzymes, which catalyze the synthesis of ectoine from the precursor L-aspartate-β-semialdehyde . A subgroup of ectoine producers can convert ectoine into this compound through a hydroxylation reaction .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In a study, ectoine was imported into the cells via the osmotically inducible ProP and ProU transport systems, converted intracellularly to this compound, and then almost quantitatively secreted into the growth medium .

Subcellular Localization

Given its role as an osmostress protectant, it can be inferred that this compound is likely to be present throughout the cell, helping to maintain osmotic balance and protect cellular structures under stress conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyectoine can be synthesized through the hydroxylation of ectoine. The key enzyme involved in this process is ectoine hydroxylase, which catalyzes the regio- and stereo-specific hydroxylation of ectoine. The reaction typically requires the presence of molecular oxygen and a suitable electron donor.

Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation. Halophilic bacteria such as Halomonas elongata and Halomonas salina are commonly used for this purpose. The production process involves cultivating these bacteria in high-salinity media to stimulate ectoine biosynthesis, followed by the conversion of ectoine to this compound using ectoine hydroxylase. Recent advancements in metabolic engineering have enabled the use of non-halophilic hosts like Corynebacterium glutamicum, which can produce this compound at high yields under optimized conditions .

Chemical Reactions Analysis

Types of Reactions: Hydroxyectoine primarily undergoes hydroxylation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The hydroxylation of ectoine to form this compound requires molecular oxygen and an electron donor. The enzyme ectoine hydroxylase facilitates this reaction.

Major Products: The major product of the hydroxylation reaction is this compound itself. There are no significant by-products formed during this process .

Scientific Research Applications

Hydroxyectoine has a wide range of applications in various fields:

    Chemistry: this compound is used as a stabilizing agent for proteins and enzymes, protecting them from denaturation under extreme conditions.

    Biology: It serves as a compatible solute in extremophiles, helping them maintain cellular homeostasis in high-salinity environments.

    Medicine: this compound is used in skincare products for its moisturizing and protective properties. It also shows potential in protecting cells from radiation damage and in treating inflammatory diseases.

    Industry: this compound is used in the cosmetic industry as an active ingredient in anti-aging and moisturizing products. .

Comparison with Similar Compounds

This compound’s unique hydroxyl group distinguishes it from other compatible solutes, providing superior protection and stability to cellular components under stress conditions.

Properties

IUPAC Name

(5S,6S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIBBJKLKFTNQO-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCC(C(N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC[C@@H]([C@H](N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167963
Record name Hydroxyectoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165542-15-4
Record name Hydroxyectoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165542-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyectoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165542154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyectoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYECTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ7YN252E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of hydroxyectoine?

A1: The molecular formula of this compound is C9H18N2O3, and its molecular weight is 206.24 g/mol.

Q2: What makes this compound a good glass-forming compound compared to ectoine?

A2: this compound forms stronger intermolecular hydrogen bonds due to its hydroxyl group, resulting in superior glass-forming properties compared to ectoine. [] This leads to better molecular immobilization in the dry state, enhancing the redox stability of molecules embedded within. []

Q3: How do the hydration properties of ectoine and this compound differ from the effects of NaCl on water?

A3: Both ectoine and this compound influence the hydrogen bonding network of water locally, increasing tetrahedral order. [] This contrasts with NaCl, which disrupts hydrogen bonds and reduces tetrahedral order. [] In mixtures containing both osmolytes and NaCl, these opposing effects create a level of frustration within the water network. []

Q4: Which enzymes are involved in the biosynthesis of this compound?

A4: this compound biosynthesis requires the enzymes L-2,4-diaminobutyric acid transaminase (EctB), N-γ-acetyltransferase (EctA), ectoine synthase (EctC), and ectoine hydroxylase (EctD). [, , ]

Q5: What is the role of aspartokinase (Ask) in this compound biosynthesis?

A5: Some microorganisms possess a specialized aspartokinase, Ask_Ect, that plays a role in providing the precursor molecule L-aspartate-β-semialdehyde for this compound biosynthesis. [, ] This enzyme shows unique regulatory mechanisms compared to other aspartokinases, with inhibition primarily by threonine. [, ]

Q6: How does the regulation of ectD and ectE differ in Chromohalobacter salexigens?

A6: In C. salexigens, ectD expression is osmoregulated during exponential growth and thermoregulated during stationary phase, primarily controlled by the general stress factor RpoS. [] In contrast, ectE expression remains RpoS-dependent throughout growth phases and under different stress conditions. []

Q7: What is the function of the transcriptional regulator EctZ in C. salexigens?

A7: EctZ acts as a dual regulator of this compound synthesis in C. salexigens by activating ectD transcription under osmotic stress during exponential growth and repressing ectE transcription. [] This mechanism prioritizes EctD as the primary ectoine hydroxylase. []

Q8: How do ectoine and this compound protect against osmotic stress?

A8: Ectoine and this compound act as compatible solutes, accumulating in the cytoplasm to counteract the effects of high external osmolarity on cell hydration and turgor pressure. [, ]

Q9: What are the biotechnological and medical applications of this compound?

A9: this compound's function-preserving properties make it valuable in various applications, including:

  • Biotechnology: Stabilizing enzymes [, ] and enhancing desiccation tolerance in biomolecules and cells. []
  • Medicine: Protecting cells from damage caused by UV radiation, dryness, and other environmental stressors. [, ]
  • Cosmetics: Used in skin care products for its moisturizing and protective effects. [, ]

Q10: How does this compound compare to other compatible solutes in protecting against desiccation?

A10: this compound demonstrates remarkable desiccation protection properties comparable to sucrose and trehalose due to its superior glass-forming ability. []

Q11: Can this compound protect proteins from thermal inactivation?

A11: While this compound did not show a significant effect in protecting lysozyme from short-term heat shock (10 min at 70°C), it destabilized the enzyme during prolonged exposure to elevated temperatures (4 weeks at 55°C). [] This suggests that the protective effect of this compound against thermal stress might be context-dependent.

Q12: What is the role of the EctT transporter in Virgibacillus pantothenticus?

A12: The EctT transporter in V. pantothenticus is responsible for the uptake of both ectoine and this compound, providing protection against osmotic and cold stress. [] This transporter belongs to the BCCT (betaine-choline-carnitine-transporter) family and preferentially imports ectoine and this compound. []

Q13: How is the expression of the ectT gene regulated in V. pantothenticus?

A13: Transcription of the ectT gene is controlled by the general stress sigma factor SigB and is induced by both high salinity and low temperature, aligning with its role in protecting V. pantothenticus against these stresses. []

Q14: What is the significance of the colocalization of ect genes with transporter genes?

A14: The frequent colocalization of ect genes with transporter genes suggests a coordinated cellular response to osmotic stress, ensuring efficient uptake or export of ectoine and this compound for osmoprotection. []

Q15: How are ectoine and this compound catabolized?

A15: The EutD/EutE enzyme complex is central to ectoine and this compound catabolism. [] EutD hydrolyzes ectoine and this compound, while EutE deacetylates the resulting intermediates. [] This ultimately leads to the formation of L-aspartate, which can be further metabolized. []

Q16: What is the role of the EnuR protein in ectoine/hydroxyectoine catabolism?

A16: EnuR, a MocR/GabR-type transcriptional repressor, regulates the expression of many ectoine/hydroxyectoine catabolic gene clusters. [, ] It functions by binding specific inducer molecules generated during ectoine catabolism, such as N-(alpha)-L-acetyl-2,4-diaminobutyric acid and L-2,4-diaminobutyric acid. []

Q17: How widespread are ectoine and this compound biosynthetic genes in microorganisms?

A17: Ectoine and this compound biosynthetic genes are predominantly found in Bacteria, with a limited distribution in Archaea. [, , ] Their presence in diverse microbial taxa suggests their importance in adapting to challenging environments. [, ]

Q18: How did the halophilic protist Halocafeteria seosinensis acquire the ability to synthesize ectoine and this compound?

A18: It is thought that H. seosinensis acquired the genes for ectoine and this compound biosynthesis through lateral gene transfer from its bacterial prey. [] This acquisition likely provided an evolutionary advantage in adapting to high-salinity environments. []

Q19: What are the potential implications of understanding the structure and function of ectoine/hydroxyectoine transporters?

A19: Characterizing these transporters can contribute to developing strategies for enhancing compatible solute uptake in organisms with industrial or agricultural importance, improving their tolerance to osmotic stress. []

Q20: What is the potential of engineering microorganisms for enhanced this compound production?

A20: Engineering approaches, such as manipulating the expression of key biosynthetic genes and optimizing fermentation conditions, hold promise for developing efficient microbial cell factories for this compound production. [, , ]

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